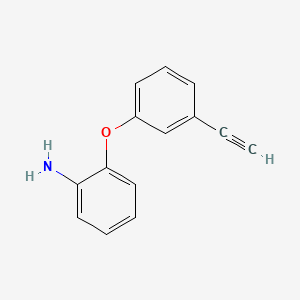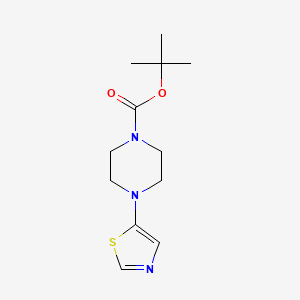
tert-Butyl 4-(thiazol-5-yl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl 4-(thiazol-5-yl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as thiazolylpiperazines. This compound features a thiazole ring, a piperazine ring, and a tert-butyl group, making it a versatile molecule in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with thiazole and piperazine as the core building blocks.
Reaction Steps: The thiazole ring is first activated, followed by its reaction with piperazine. The tert-butyl group is then introduced through a tert-butylation reaction.
Conditions: The reactions are usually carried out under controlled temperature and pressure, often requiring catalysts to facilitate the process.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is produced in batches to ensure quality control and consistency.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions are common, where functional groups on the thiazole or piperazine rings are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and inert atmosphere.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound, often with different functional groups.
Substitution Products: A wide range of substituted derivatives, depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for the development of bioactive compounds, particularly in the study of enzyme inhibitors. Medicine: Industry: It is used in the production of various chemical products, including polymers and coatings.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, often involving binding to enzymes or receptors. The exact mechanism can vary depending on the application, but it generally involves the modulation of biological pathways to achieve the desired therapeutic or industrial outcome.
Comparison with Similar Compounds
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)benzamides: These compounds are structurally similar and have been studied for their neuraminidase inhibitory activity.
N-(4-tert-butyl-thiazol-2-yl)-4-fluoro-benzamide: Another related compound with potential biological activity.
Uniqueness: Tert-Butyl 4-(thiazol-5-yl)piperazine-1-carboxylate stands out due to its unique combination of functional groups, which allows for a wide range of chemical transformations and applications.
Properties
Molecular Formula |
C12H19N3O2S |
|---|---|
Molecular Weight |
269.37 g/mol |
IUPAC Name |
tert-butyl 4-(1,3-thiazol-5-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C12H19N3O2S/c1-12(2,3)17-11(16)15-6-4-14(5-7-15)10-8-13-9-18-10/h8-9H,4-7H2,1-3H3 |
InChI Key |
YTFDPCYVJUTDDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



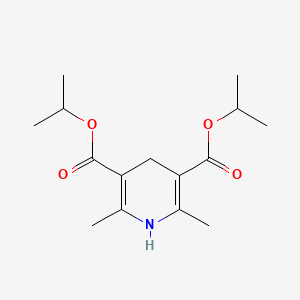
![4,6,8-Trichloropyrido[3,4-d]pyrimidine](/img/structure/B15364964.png)
![2-[8-Chloro-7-fluoro-3-(methoxymethoxy)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15364968.png)

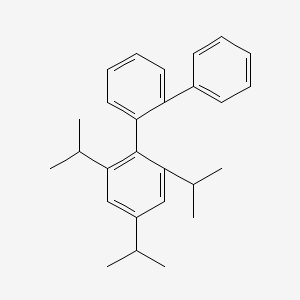
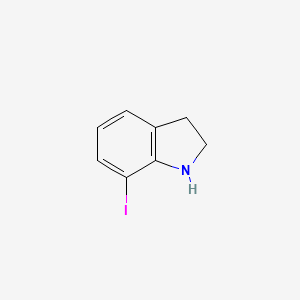
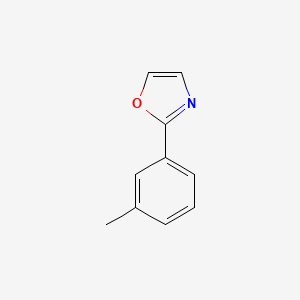
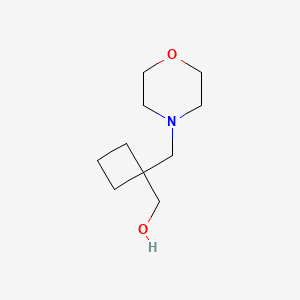

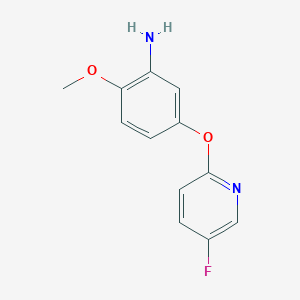
![Methyl thiazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B15365027.png)
![6-Bromo-4,7-dichloro-2-methylpyrido[2,3-d]pyrimidine](/img/structure/B15365029.png)
